Diazene

Descripción general

Descripción

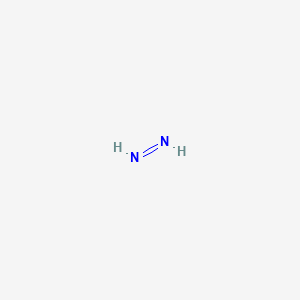

Diazene, also known as diimide or diimine, is a chemical compound with the formula H₂N₂. It exists in two geometric isomers: the E (trans) and Z (cis) forms. This compound is a yellow gas at room temperature and is known for its instability and reactivity. It is commonly used in organic synthesis and has significant applications in various scientific fields.

Synthetic Routes and Reaction Conditions:

Oxidation of Hydrazine: One traditional method to prepare this compound involves the oxidation of hydrazine (N₂H₄) with hydrogen peroxide (H₂O₂) or air. The reaction is as follows: [ \text{N}_2\text{H}_4 + \text{H}_2\text{O}_2 \rightarrow \text{N}_2\text{H}_2 + 2\text{H}_2\text{O} ]

Hydrolysis of Diethyl Azodicarboxylate or Azodicarbonamide: Another method involves the hydrolysis of diethyl azodicarboxylate or azodicarbonamide, which produces this compound along with carbon dioxide and ethanol: [ \text{EtO}_2\text{C-N=N-CO}_2\text{Et} \rightarrow \text{HN=NH} + 2\text{CO}_2 + 2\text{HOEt} ]

Thermal Decomposition of 2,4,6-Triisopropylbenzenesulfonylhydrazide: This modern method generates this compound in situ by the thermal decomposition of 2,4,6-triisopropylbenzenesulfonylhydrazide.

Industrial Production Methods: Due to its instability, this compound is typically generated and used in situ in industrial settings. The production methods often involve the use of precursor reagents that decompose to form this compound under controlled conditions.

Types of Reactions:

Reduction: this compound is known for its ability to reduce alkenes and alkynes. It selectively delivers hydrogen from one face of the substrate, resulting in syn addition similar to metal-catalyzed hydrogenation.

Disproportionation: this compound can undergo disproportionation to form hydrazine (N₂H₄) and nitrogen gas (N₂): [ 2\text{HN=NH} \rightarrow \text{H}_2\text{N-NH}_2 + \text{N}_2 ]

Common Reagents and Conditions:

Carboxylic Acids: These are often added to catalyze the cis-trans isomerization of this compound.

Thermal Decomposition: High temperatures are used to decompose precursor reagents to generate this compound.

Major Products:

Hydrogenation Products: The reduction of alkenes and alkynes by this compound results in the formation of alkanes and alkenes, respectively.

Disproportionation Products: The major products of this compound disproportionation are hydrazine and nitrogen gas.

Aplicaciones Científicas De Investigación

Organic Synthesis

Diazene is primarily recognized for its role as an electrophile in organic synthesis. Its ability to participate in various chemical reactions makes it a valuable tool for chemists.

Electrophilic Reactions

This compound can react with a variety of substrates including alkenes, arenes, aldehydes, and ketones. These reactions often lead to the formation of amines or other nitrogen-containing compounds. For example, diazenedicarboxylates are used in electrophilic amination reactions, which are crucial for synthesizing complex organic molecules .

Synthesis of Heterocycles

This compound derivatives serve as precursors for synthesizing heterocycles such as triazoles and oxadiazoles. These compounds are important in pharmaceuticals and agrochemicals due to their biological activity .

Fragment Assembly Techniques

Recent methodologies have utilized this compound fragmentation for the total synthesis of complex natural products. For instance, researchers have successfully applied this compound-directed fragment assembly in synthesizing heterodimeric alkaloids like (+)-desmethyl-meso-chimonanthine . This technique allows for the controlled assembly of complex structures from simpler precursors.

Biochemical Applications

In biochemistry, this compound has been studied for its potential roles in enzymatic processes and as a substrate for nitrogenase.

Nitrogenase Substrate

This compound has been shown to be a substrate for nitrogenase, an enzyme that plays a critical role in the nitrogen cycle by converting atmospheric nitrogen into ammonia. Studies indicate that this compound is reduced to ammonia by nitrogenase, providing insights into the mechanisms of nitrogen fixation . This reaction is akin to that of dinitrogen (N₂), highlighting this compound's relevance in biological nitrogen transformations.

Radioimmunoassay Techniques

This compound intermediates have been utilized in radioimmunoassay techniques for analyzing biologically relevant substances. The incorporation of this compound into these assays enhances sensitivity and specificity, making it a useful component in clinical diagnostics .

Environmental Applications

This compound's reactivity also extends to environmental applications, particularly in pesticide degradation.

Pesticide Residue Analysis

Research has indicated that this compound derivatives can facilitate the conversion of certain pesticides into less harmful substances. For example, bifenazate-diazene has demonstrated high conversion rates when analyzed in various matrices such as garlic and serpent garlic . This property is crucial for developing environmentally friendly pest control methods.

Data Summary Table

| Application Area | Specific Use Case | Key Findings/Impacts |

|---|---|---|

| Organic Synthesis | Electrophilic reactions with alkenes and arenes | Formation of amines; synthesis of complex molecules |

| Synthesis of heterocycles (triazoles, oxadiazoles) | Important for pharmaceuticals; biological activity | |

| Fragment assembly techniques | Controlled synthesis of complex natural products | |

| Biochemical Applications | Substrate for nitrogenase | Insights into nitrogen fixation mechanisms |

| Radioimmunoassay enhancements | Increased sensitivity and specificity in diagnostics | |

| Environmental Applications | Pesticide residue analysis | Effective degradation pathways for harmful pesticides |

Mecanismo De Acción

The mechanism by which diazene exerts its effects involves the transfer of hydrogen atoms to unsaturated substrates, resulting in the reduction of double or triple bonds. The molecular targets include alkenes and alkynes, and the pathways involve the formation of intermediate species that facilitate hydrogen transfer.

Comparación Con Compuestos Similares

Azobenzene: An organic diazene derivative with the formula C₆H₅N=NC₆H₅.

Hydrazine: A related compound with the formula N₂H₄, which can be oxidized to form this compound.

Triazene: A compound with the formula H₂N-N=N-H, similar in structure to this compound.

Uniqueness of this compound: this compound is unique due to its ability to undergo cis-trans isomerization and its selective hydrogenation properties. Unlike metal-catalyzed hydrogenation, this compound-mediated hydrogenation does not require high pressures or expensive catalysts, making it a valuable reagent in organic synthesis.

Actividad Biológica

Diazene, a compound characterized by the formula , has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound and its derivatives, focusing on their cytotoxic effects, mechanisms of action, and potential therapeutic applications.

1. Overview of this compound

This compound compounds, particularly those with modifications in their structure, have been shown to exhibit significant biological activity. The structural variations can lead to differences in pharmacological effects, making this compound a subject of interest in medicinal chemistry.

2. Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of this compound derivatives on various cancer cell lines. For instance, the this compound RL-337 demonstrated potent cytotoxicity against human cervical carcinoma (HeLa), glioblastoma (A1235), and prostate adenocarcinoma (PC-3) cells. The cytotoxicity was assessed using a modified colorimetric MTT assay, revealing that RL-337 was more effective than its precursor JK-279, particularly against HeLa cells .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| RL-337 | HeLa | 15 | Necrosis after 6 hours |

| RL-337 | A1235 | 20 | Necrosis after 6 hours |

| RL-337 | PC-3 | 25 | Necrosis after 6 hours |

| JK-279 | HeLa | 30 | Apoptosis-like cell death |

The mechanisms by which this compound derivatives exert their cytotoxic effects are varied. In the case of RL-337, it was found that the compound induced necrosis rather than apoptosis in treated cells. This was evidenced by the lack of caspase-3 cleavage and significant membrane integrity loss within one hour of treatment .

Moreover, this compound RL-337 was shown to act synergistically with established chemotherapeutic agents such as cisplatin and doxorubicin, enhancing their efficacy against cancer cells . This synergistic effect suggests potential for combination therapies in cancer treatment.

4. Structure-Activity Relationship (SAR)

The structure of this compound derivatives plays a crucial role in their biological activity. For instance, the basicity of substituents such as the 2-picoline moiety in RL-337 contributes to its higher efficacy compared to JK-279, which contains a less basic pyridine fragment .

Table 2: Structure-Activity Relationship of this compound Derivatives

| Compound | Substituent | Basicity Level | Efficacy Against HeLa Cells |

|---|---|---|---|

| RL-337 | 2-Picoline | High | High |

| JK-279 | Pyridine | Low | Moderate |

5. Case Studies

A notable case study involved the evaluation of various diazenes for their antimicrobial properties. Although primarily focused on cancer research, some derivatives exhibited antibacterial and antifungal activities as well. For example, certain this compound derivatives were tested against Gram-positive bacteria and showed promising inhibition zones .

6. Conclusion

The biological activity of this compound and its derivatives is multifaceted, with significant implications for cancer therapy and potentially other therapeutic areas. The ability to modify the structure of this compound compounds opens avenues for developing more effective drugs with targeted actions against various diseases.

Future research should focus on further elucidating the mechanisms of action, optimizing the structure for enhanced efficacy, and exploring additional therapeutic applications beyond oncology.

Propiedades

IUPAC Name |

diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2N2/c1-2/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAABOESOVLLHRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N2H2, H2N2 | |

| Record name | diazene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Diazene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189748, DTXSID201336325, DTXSID901336326 | |

| Record name | Diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diazene, (1E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diazene, (1Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

30.030 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3618-05-1, 15626-42-3, 15626-43-4 | |

| Record name | Diimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3618-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003618051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Diazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015626423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Diazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015626434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diazene, (1E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diazene, (1Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIAZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM321PYV3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.